6-Azido-6-deoxy-b-cyclodextrin
Description
Overview of Cyclodextrins in Supramolecular Chemistry
Cyclodextrins are a family of macrocyclic oligosaccharides composed of α-(1,4) linked glucopyranose subunits. tandfonline.com The most common forms are α-, β-, and γ-cyclodextrins, containing six, seven, and eight glucose units, respectively. nih.gov These molecules are characterized by a truncated cone or toroidal shape, which gives them a hydrophilic outer surface and a hydrophobic inner cavity. tandfonline.combiosynth.com
This unique structural arrangement is the basis of their primary function in supramolecular chemistry: the formation of host-guest inclusion complexes. tandfonline.comlongdom.org The hydrophobic cavity can encapsulate a wide variety of guest molecules, ranging from small organic compounds to larger biomolecules, provided they have the appropriate size and polarity. nih.govlongdom.org This encapsulation can lead to significant changes in the physical and chemical properties of the guest molecule, such as increased aqueous solubility, enhanced stability against light or oxygen, and altered chemical reactivity. tandfonline.com These properties make cyclodextrins highly valuable in a multitude of applications, including drug delivery, catalysis, and environmental remediation. nih.govnih.gov
Significance of Chemical Functionalization in Cyclodextrin (B1172386) Research
While natural cyclodextrins possess inherent host-guest capabilities, their application can be limited by factors such as relatively low aqueous solubility, particularly for β-cyclodextrin, due to strong intermolecular hydrogen bonding. researchgate.netencyclopedia.pub Chemical functionalization, the process of introducing new chemical groups onto the cyclodextrin framework, is a critical strategy to overcome these limitations and expand their utility. researchgate.netrsc.org
Modification of the hydroxyl groups on the cyclodextrin rims can dramatically alter their physicochemical properties. nih.gov For instance, functionalization can improve water solubility, enhance binding affinity and selectivity for specific guest molecules, and introduce new functionalities for further chemical reactions. encyclopedia.pubresearchgate.net This allows for the creation of "designer" cyclodextrins with tailored properties for specific applications, such as targeted drug delivery systems, highly efficient catalysts, and advanced materials like hydrogels and nanocomposites. nih.govresearchgate.netresearchgate.net The ability to covalently link cyclodextrins to polymers or other molecules has been a significant area of research, leading to the development of complex supramolecular assemblies with advanced functions. nih.govrsc.org
The Azido (B1232118) Group as a Versatile Handle in β-Cyclodextrin Derivatization
The introduction of an azido (-N3) group at the 6-position of a glucose unit in β-cyclodextrin, creating 6-Azido-6-deoxy-β-cyclodextrin, provides a powerful and versatile tool for chemical synthesis. cymitquimica.com The azido group is relatively stable and serves as a key intermediate for a variety of chemical transformations. acs.orgacs.org
One of the most significant applications of the azido group is its participation in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. cymitquimica.comnih.gov This reaction is highly efficient and specific, allowing for the straightforward and robust conjugation of the cyclodextrin to molecules containing an alkyne group. nih.gov This has been widely used to attach a variety of moieties, including peptides, polymers, and fluorescent tags, to the cyclodextrin scaffold. nih.govmdpi.com
Furthermore, the azido group can be readily reduced to an amino group (-NH2), providing another route for derivatization. beilstein-journals.orgnih.gov This amino functionality can then be used to form amide, thiourea (B124793), or other linkages, further expanding the range of possible modifications. beilstein-journals.org The synthesis of 6-Azido-6-deoxy-β-cyclodextrin typically involves the tosylation of β-cyclodextrin followed by nucleophilic substitution with an azide (B81097) salt, such as sodium azide. nih.govrsc.org This process provides a reliable method for producing this key building block for advanced supramolecular structures. researchgate.net
Properties
IUPAC Name |
5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCXSMYMLPAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69N3O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Azido 6 Deoxy β Cyclodextrin
Conventional Synthetic Routes to Mono-6-azido-6-deoxy-β-cyclodextrin
Traditional approaches to synthesizing mono-6-azido-6-deoxy-β-cyclodextrin primarily involve the initial selective functionalization of one of the primary hydroxyl groups of the β-cyclodextrin molecule.
Synthesis via Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin as an Intermediate
A predominant and well-established method for preparing 6-azido-6-deoxy-β-cyclodextrin involves a two-step process starting from native β-cyclodextrin. nih.gov The initial step is the selective tosylation of a primary hydroxyl group to form mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD). nih.govorgsyn.org This intermediate is valuable for introducing a variety of functional groups. orgsyn.org
Several methods exist for the synthesis of Ts-β-CD. One common approach involves dissolving β-cyclodextrin in an aqueous sodium hydroxide (B78521) solution and then adding p-toluenesulfonyl chloride (TsCl) dissolved in acetonitrile. nih.govrsc.org Another technique utilizes 1-(p-toluenesulfonyl)imidazole (B182993) as the sulfonating agent to improve yields. orgsyn.org A third method employs pyridine (B92270) as the solvent for the reaction between β-cyclodextrin and TsCl. beilstein-journals.org The choice of tosylating agent and reaction conditions can influence the yield and purity of the resulting Ts-β-CD. nih.gov
Once Ts-β-CD is synthesized and purified, the tosyl group is displaced by an azide (B81097) group through nucleophilic substitution. This is typically achieved by reacting Ts-β-CD with an excess of sodium azide in a suitable solvent, such as water or dimethylformamide (DMF), at elevated temperatures. beilstein-journals.orgnih.gov While water is a more environmentally friendly and cost-effective solvent, its use can lead to partial hydrolysis of the tosyl group, resulting in contamination of the final product with native β-cyclodextrin. beilstein-journals.orgnih.gov The reaction in DMF can circumvent this issue. beilstein-journals.org The resulting 6-azido-6-deoxy-β-cyclodextrin is then typically purified by precipitation from a solvent like acetone (B3395972). rsc.org
Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Azido-6-deoxy-β-cyclodextrin from Ts-β-CD
| Solvent | Temperature | Reaction Time | Key Considerations | Reference |
|---|---|---|---|---|
| Water | 80 °C | 16 h | Cost-effective and non-toxic, but can lead to hydrolysis of the tosyl group, contaminating the product with native β-cyclodextrin. | rsc.orgbeilstein-journals.orgnih.gov |
| DMF | Elevated | Varies | Avoids hydrolysis issues, leading to a purer product. | beilstein-journals.orgnih.gov |
| DMF/Water Mixture | Elevated | Varies | A compromise to balance reactivity and minimize side reactions. | beilstein-journals.org |
Alternative Azidation Protocols and Direct Functionalization
Alternative methods to the tosylate intermediate route exist for the synthesis of 6-azido-6-deoxy-β-cyclodextrin. One such direct method involves reacting β-cyclodextrin with lithium azide, triphenylphosphine (B44618), and carbon tetrabromide. encyclopedia.pubrsc.org This approach bypasses the need for the initial tosylation step. rsc.org However, this reaction can sometimes lead to the formation of di- and tri-azido substituted cyclodextrins as byproducts, necessitating a purification step to isolate the desired mono-substituted product. encyclopedia.pub
Another strategy involves the use of halo-derivatives of cyclodextrin (B1172386). For instance, mono-6-deoxy-6-iodo-β-cyclodextrin can be converted to 6-azido-6-deoxy-β-cyclodextrin by reaction with sodium or lithium azide. encyclopedia.pub These halogenated intermediates are generally more stable than their sulfonyl counterparts. encyclopedia.pub
Advanced Synthesis Techniques for 6-Azido-6-deoxy-β-cyclodextrin Production
To improve the efficiency, safety, and speed of 6-azido-6-deoxy-β-cyclodextrin synthesis, researchers have explored advanced techniques that offer advantages over conventional batch methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, including the synthesis of cyclodextrin derivatives. indexcopernicus.com The application of microwave energy can significantly reduce reaction times compared to conventional heating methods. rsc.org In the context of 6-azido-6-deoxy-β-cyclodextrin synthesis, microwave assistance can be applied to the azide substitution step. This technique often leads to higher yields and can be more environmentally friendly by reducing energy consumption. indexcopernicus.com For example, a microwave-assisted Huisgen 1,3-dipolar cycloaddition reaction using mono-6-azido-β-CD has been reported to achieve yields of 75%–88%. indexcopernicus.com
Continuous Flow Synthesis Optimization
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgnih.gov A continuous flow method has been developed for the synthesis of 6-azido-6-deoxy-β-cyclodextrin from Ts-β-CD. beilstein-journals.org In this process, a solution of Ts-β-CD is continuously pumped through a heated reactor where it reacts with an azide source. beilstein-journals.org This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and reduced reaction times from hours to minutes. beilstein-journals.org Although a solvent exchange is necessary after the initial tosylation step in a semi-continuous system, the subsequent azidation and reduction steps can be coupled in a single flow system. beilstein-journals.orgnih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of 6-Azido-6-deoxy-β-cyclodextrin
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | beilstein-journals.org |
| Yield | Similar to flow | Similar to batch, 81% reported | beilstein-journals.orgbeilstein-journals.org |
| Safety | Standard laboratory precautions | Generally considered safer due to smaller reaction volumes and better control | beilstein-journals.org |
| Scalability | Can be challenging | More readily scalable | beilstein-journals.org |
Sonochemical Approaches to Azido-Cyclodextrin Synthesis
Ultrasound irradiation, or sonochemistry, is another alternative energy source that can be used to promote chemical reactions. The application of ultrasound has been described for the functionalization of cyclodextrins, including azidation reactions. beilstein-journals.org The cavitation effect induced by ultrasound can enhance reaction rates and improve yields by creating localized high-temperature and high-pressure zones, which can facilitate the nucleophilic substitution of the tosyl group with the azide ion.
Synthesis of Per-6-azido-6-deoxy-β-cyclodextrin
The synthesis of per-6-azido-6-deoxy-β-cyclodextrin, also known as heptakis(6-azido-6-deoxy)-β-cyclodextrin, is a multi-step process that begins with the native β-cyclodextrin. The primary hydroxyl groups at the C6 position of each glucose unit are selectively functionalized to introduce the azide groups. The most common and high-yielding strategies involve the conversion of the primary hydroxyls into good leaving groups, followed by nucleophilic substitution with an azide salt.
A prevalent method involves a two-step synthesis via a per-6-iodo intermediate. rsc.org First, native β-cyclodextrin is treated with triphenylphosphine (PPh₃) and iodine (I₂) in a solvent such as dry N,N-dimethylformamide (DMF). This reaction converts all seven primary hydroxyl groups into iodides, forming per-(6-deoxy-6-iodo)-β-cyclodextrin. rsc.org
In the subsequent step, this iodo-derivative is reacted with an excess of sodium azide (NaN₃) in DMF. rsc.org The mixture is heated, typically around 60-70°C, for several hours to ensure complete substitution of the iodide ions with azide ions. rsc.org This nucleophilic substitution reaction yields the desired per-6-azido-6-deoxy-β-cyclodextrin with high efficiency, often achieving yields of around 90%. rsc.org
An alternative to the iodo-intermediate is the use of a sulfonate ester, such as a tosylate, as the leaving group. The synthesis begins with the selective tosylation of the primary hydroxyls of β-cyclodextrin using p-toluenesulfonyl chloride (TsCl). mdpi.com The resulting per-6-O-tosyl-β-cyclodextrin can then be reacted with sodium azide to yield the per-azido product. Both tosylate and halogen leaving groups can be readily displaced by nucleophiles like the azide ion. rsc.org
Table 1: Example Synthesis Conditions for Per-6-azido-6-deoxy-β-cyclodextrin via Iodo-Intermediate rsc.org
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| 1. Per-iodination | β-cyclodextrin | PPh₃, I₂ | Dry DMF | 70 °C | 18 h | Per-(6-deoxy-6-iodo)-β-cyclodextrin | - |
| 2. Per-azidation | Per-(6-deoxy-6-iodo)-β-cyclodextrin | NaN₃ | DMF | 60 °C | 20 h | Per-(6-deoxy-6-azido)-β-cyclodextrin | 90% |
Purification and Isolation Strategies for Azido-Cyclodextrin Derivatives
The effective purification and isolation of azido-cyclodextrin derivatives are critical to obtaining a product of high purity, free from starting materials, reagents, and byproducts. The chosen strategy often depends on the specific synthetic route and the solubility characteristics of the target compound and impurities.
A widely used and straightforward method for isolating per-6-azido-6-deoxy-β-cyclodextrin is precipitation. rsc.org After the azidation reaction in a solvent like DMF, the solution is concentrated, and the product is precipitated by adding an anti-solvent, typically a large volume of water. rsc.org The resulting solid is insoluble in water and can be collected by filtration. rsc.org Subsequent extensive washing with water is crucial to remove residual DMF, inorganic salts like sodium iodide, and unreacted sodium azide. The final product is then dried under a vacuum. rsc.org For mono-azido derivatives synthesized in water, precipitation with acetone is a common technique to isolate the product from the reaction mixture. rsc.org
When synthesizing mono-azido derivatives, a common challenge is the presence of unreacted starting material, such as the native β-cyclodextrin, which can arise from partial hydrolysis of the tosyl group if the reaction is performed in water. nih.gov In such cases, chromatographic techniques may be necessary to achieve high purity. Reverse-phase column chromatography has been utilized for the purification of tosylated cyclodextrin intermediates, which is a key precursor for many azido (B1232118) derivatives. mdpi.com For cyclodextrins and their derivatives in general, specialized chromatographic methods using macromolecular adsorbents with covalently bound ligands can form specific inclusion complexes, allowing for efficient separation. google.com
Other advanced purification techniques can be applied to water-soluble cyclodextrin derivatives. Reverse osmosis, using hydrophilic, asymmetric solution-diffusion membranes, can effectively separate cyclodextrin derivatives from inorganic salts and smaller organic molecules. google.com
The choice of synthesis method can also significantly impact the complexity of the purification process. Mechanochemical syntheses, such as those performed in a planetary ball mill, are often conducted under solvent-free conditions. researchgate.net This approach can eliminate the use of polar aprotic solvents, which are often difficult to remove and can be a source of byproducts and persistent impurities, thereby simplifying the isolation and purification steps. researchgate.net
Table 2: Common Purification and Isolation Methods for Azido-Cyclodextrin Derivatives
| Method | Description | Target Compound | Impurities Removed |
|---|---|---|---|
| Precipitation | Addition of an anti-solvent (e.g., water, acetone) to the reaction mixture to induce precipitation of the product. rsc.orgrsc.org | Per- and Mono-azido-β-cyclodextrin | Reaction solvents (DMF), excess reagents (NaN₃), inorganic salts. rsc.org |
| Filtration & Washing | The precipitated solid is collected by filtration and washed extensively with solvents in which the product is insoluble but impurities are soluble (e.g., water). rsc.org | Per-azido-β-cyclodextrin | Water-soluble impurities, residual salts. rsc.org |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase (e.g., reverse-phase chromatography). mdpi.com | Mono-tosyl-β-cyclodextrin (precursor) | Unreacted starting materials, di-substituted byproducts. |
| Reverse Osmosis | Use of a semi-permeable membrane to separate the cyclodextrin derivative from smaller molecules like salts and solvent residues. google.com | Water-soluble cyclodextrin derivatives | Inorganic salts, small organic molecules. google.com |
Derivatization Strategies and Functionalization Through the Azido Group
Click Chemistry as a Primary Derivatization Tool for 6-Azido-6-deoxy-β-cyclodextrin
Click chemistry, a concept introduced by K. Barry Sharpless, encompasses reactions that are high-yielding, wide in scope, and generate minimal byproducts. mdpi.com For 6-Azido-6-deoxy-β-cyclodextrin, the azide (B81097) group is an excellent partner for several click reactions, making it a cornerstone for the modular synthesis of functionalized cyclodextrins. rsc.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction utilized for derivatizing 6-Azido-6-deoxy-β-cyclodextrin. researchgate.net This reaction facilitates the covalent linkage of the cyclodextrin (B1172386) to any molecule bearing a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is highly efficient and proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvents. nih.govorganic-chemistry.orgwikipedia.org
Key components of the CuAAC reaction include a source of copper(I), which can be a Cu(I) salt or generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.govnih.govwikipedia.org Ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are often used to stabilize the Cu(I) catalyst and improve reaction outcomes. nih.govwikipedia.org
Research has demonstrated the successful conjugation of various alkyne-containing molecules to 6-Azido-6-deoxy-β-cyclodextrin. For instance, alkynyl-functionalized flavins have been attached to create bioinspired monooxygenase mimics for enantioselective sulfoxidation catalysis. nih.gov In these syntheses, reaction conditions were optimized to achieve high yields, demonstrating the robustness of the CuAAC approach for creating complex, functional molecules. nih.gov The reaction has also been used to synthesize methacrylate-modified cyclodextrins by reacting 6-azido-6-deoxy-β-cyclodextrin with propargyl methacrylate, achieving full conversion. rsc.org
| Alkyne Reactant | Catalyst System | Solvent | Yield | Reference |
| 3-methyl-propargylalloxazine | CuI, N,N-diisopropylethylamine | DMF | 68% | nih.gov |
| 3-methyl-propargylalloxazine | CuSO₄, Sodium Ascorbate, TBTA | DMF | 83% | nih.gov |
| 3-methyl-1-pent-4-ynylalloxazine | CuSO₄, Sodium Ascorbate, TBTA | DMF | 91% | nih.gov |
| 1-methyl-3-propargylalloxazine | CuSO₄, Sodium Ascorbate, TBTA | DMF | 64% | nih.gov |
| Propargyl methacrylate | Not specified | Not specified | Full Conversion | rsc.org |
To circumvent the potential toxicity of the copper catalyst in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cn This reaction utilizes strained cyclooctynes, where the ring strain provides the driving force for the cycloaddition with an azide. magtech.com.cnenamine.net 6-Azido-6-deoxy-β-cyclodextrin is a suitable substrate for SPAAC reactions with various cyclooctynes, including dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives. medchemexpress.comub.edu
SPAAC is characterized by its bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes. The reaction kinetics are influenced by the structure of the cyclooctyne; for example, DBCO is one of the most reactive cyclooctynes used in SPAAC. enamine.netnih.gov The reaction proceeds efficiently at physiological temperatures, making it a powerful tool for in vivo and in vitro applications. ub.edu Studies comparing different cyclooctynes have found that DBCO can provide a higher density of molecular immobilization compared to BCN under optimized conditions (e.g., 37 °C for 15-20 minutes). ub.edu
While the azido (B1232118) group is central to azide-alkyne cycloadditions, the broader family of click reactions includes other transformations like the thiol-ene reaction. mdpi.com The thiol-ene reaction involves the addition of a thiol to an alkene, typically initiated by radicals or light, forming a stable thioether bond. mdpi.com Although 6-Azido-6-deoxy-β-cyclodextrin does not directly participate in thiol-ene chemistry, its synthetic precursors are closely related to those needed for this reaction.
The synthesis of 6-azido-6-deoxy-β-cyclodextrin often starts from a mono-6-O-tosylated-β-cyclodextrin intermediate. beilstein-journals.org This same intermediate can be reacted with nucleophiles like thiourea (B124793) to ultimately yield mono-6-thio-6-deoxy-β-cyclodextrin. rsc.org This thiol-functionalized cyclodextrin is the key component for thiol-ene click reactions, allowing for the attachment of alkene-containing molecules. rsc.org Therefore, the synthetic pathways established for producing the azido derivative provide access to a wider range of functionalized cyclodextrins suitable for various click chemistry platforms.
Reduction of the Azido Group to Amine Functionality
The azido group of 6-Azido-6-deoxy-β-cyclodextrin can be efficiently reduced to a primary amine, yielding 6-Amino-6-deoxy-β-cyclodextrin. beilstein-journals.org This transformation significantly expands the synthetic possibilities, as the resulting amine group is a versatile nucleophile for a host of subsequent reactions, including amidation, acylation, and the formation of thiourea linkages. beilstein-journals.org
The most widely employed method for this reduction is the Staudinger reaction. beilstein-journals.orgnih.govresearchgate.net This two-step process involves reacting the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), in a solvent like N,N-dimethylformamide (DMF) to form an iminophosphorane intermediate. beilstein-journals.orgacs.org Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. nih.govresearchgate.net
Another common method is catalytic hydrogenation. acs.org In this approach, the azido-cyclodextrin is hydrogenated in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), to produce the amine. acs.org This method can be advantageous in cases where hydrolysis of the Staudinger intermediate proves difficult or leads to side products. acs.org
Recent advancements have focused on optimizing these reduction processes. For example, continuous flow methods have been developed for the synthesis of 6-Amino-6-deoxy-β-cyclodextrin from its tosylated precursor, passing through the azide intermediate. beilstein-journals.org These flow methods can dramatically reduce reaction times from hours to minutes while achieving yields comparable to traditional batch methods. beilstein-journals.org
| Reduction Method | Reagents | Typical Solvent | Key Features | Reference |
| Staudinger Reduction | 1. Triphenylphosphine (PPh₃)2. Water (for hydrolysis) | DMF | Most popular method; proceeds in two steps. | beilstein-journals.orgnih.govresearchgate.net |
| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Not specified | Alternative to Staudinger; useful when hydrolysis is problematic. | acs.org |
Tailoring Multi-Functionalized Cyclodextrin Scaffolds for Specific Research Objectives
The true power of 6-Azido-6-deoxy-β-cyclodextrin lies in its role as a foundational scaffold for creating complex, multi-functional architectures. The azido group acts as a key entry point for introducing a desired functionality, which can then be combined with modifications at other positions on the cyclodextrin ring to achieve specific research goals.
By leveraging the selective reactivity of the primary C6-hydroxyls versus the secondary C2- and C3-hydroxyls, researchers can design sophisticated molecular systems. For example, after attaching a molecule of interest to the C6 position via the azide handle (using CuAAC or SPAAC), the remaining secondary hydroxyl groups can be further functionalized, such as through permethylation. mdpi.com This strategy has been used to create linear copolymers bearing both pendant proline and permethylated β-cyclodextrin units for catalytic applications. mdpi.com
In another approach, per-6-azido-β-cyclodextrin (where all seven primary hydroxyls are converted to azides) can be used as a heptavalent scaffold. researchgate.net This allows for the attachment of multiple copies of a molecule, creating dendrimer-like structures. This has been demonstrated in the synthesis of protein dendrimers by conjugating alkyne-labeled proteins to a per-6-azido-β-cyclodextrin core via CuAAC, creating constructs with potential applications in vaccine development. researchgate.net
The amine functionality, obtained after reduction of the azide, also serves as a critical branching point for multi-functionalization. The resulting 6-amino-6-deoxy-β-cyclodextrin can be incorporated into more complex systems, such as chiral stationary phases (CSPs) for chromatography, by immobilizing the functionalized cyclodextrin onto a support like silica. nih.gov These tailored scaffolds are designed to enhance molecular recognition and enantioseparation capabilities. nih.gov
Supramolecular Chemistry and Host Guest Interactions Involving 6 Azido 6 Deoxy β Cyclodextrin
Fundamental Principles of Cyclodextrin (B1172386) Host-Guest Complexation
Cyclodextrins are cyclic oligosaccharides that possess a truncated cone or torus shape, characterized by a hydrophobic inner cavity and a hydrophilic exterior. This unique structure enables them to act as host molecules, encapsulating a wide variety of guest molecules within their cavity to form non-covalent inclusion complexes. researchgate.netrsc.org The formation of these host-guest complexes is a dynamic equilibrium process in aqueous solution and is governed by a combination of several intermolecular interactions. conicet.gov.arnih.gov
The primary driving force for complexation is the hydrophobic effect. nih.govnih.gov Water molecules within the relatively non-polar cyclodextrin cavity are in an energetically unfavorable state (enthalpy-rich) compared to the bulk solvent. The inclusion of a less polar guest molecule allows for the displacement of these high-energy water molecules back into the bulk solvent, leading to a favorable increase in entropy and providing the thermodynamic driving force for complex formation. conicet.gov.arresearchgate.net
Once the guest is positioned within the cavity, van der Waals interactions between the guest and the inner surface of the cyclodextrin host provide significant stabilization to the complex. nih.govresearchgate.netunizar.es The strength of these interactions is highly dependent on the "fit" between the host and guest; a close steric complementarity in terms of size and shape leads to stronger binding. conicet.gov.armdpi.commdpi.com
Hydrogen bonding can also play a crucial role in the formation and stabilization of cyclodextrin complexes. unizar.esrsc.org While the cavity itself is hydrophobic, the rims of the cyclodextrin molecule are lined with hydroxyl groups. These can form hydrogen bonds with polar functional groups on the guest molecule, further stabilizing the complex and influencing the orientation of the guest within the cavity. unizar.esmdpi.com In some cases, hydrogen bonding can be the predominant driving force for complexation, particularly with polar guest molecules. rsc.org
The process of inclusion can induce conformational changes in both the host and guest molecules to achieve a more stable complex. unizar.es Most commonly, cyclodextrin complexes exhibit a 1:1 host-to-guest stoichiometry, although other ratios are possible depending on the size and nature of the guest molecule. nih.govunizar.es The stability of the resulting complex is quantified by the binding or association constant (Ka), which reflects the equilibrium between the free and complexed species.
Table 1: Key Driving Forces in Cyclodextrin Host-Guest Complexation
| Driving Force | Description |
|---|---|
| Hydrophobic Effect | Displacement of high-energy water molecules from the cavity by a non-polar guest, leading to an increase in entropy. conicet.gov.arresearchgate.net |
| Van der Waals Forces | Non-specific, short-range attractive forces between the guest molecule and the hydrophobic inner surface of the cyclodextrin. nih.govresearchgate.netunizar.es |
| Hydrogen Bonding | Formation of hydrogen bonds between polar groups on the guest and the hydroxyl groups on the rim of the cyclodextrin. unizar.esrsc.org |
| Steric Fit | The size and shape complementarity between the host cavity and the guest molecule. conicet.gov.armdpi.com |
| Release of Conformational Strain | The cyclodextrin ring can experience some conformational strain, which can be relieved upon guest binding. |
Impact of Azido (B1232118) Functionalization on β-Cyclodextrin Cavity Properties and Guest Binding Affinity
The introduction of an azido (-N₃) group at the primary 6-position of a glucose unit in β-cyclodextrin creates 6-Azido-6-deoxy-β-cyclodextrin. This chemical modification, while seemingly small, can influence the host's cavity properties and its ability to bind guest molecules. The primary face of the β-cyclodextrin, where the modification occurs, is the narrower rim of the truncated cone.
The azido group is a potent functional handle for further chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. While this reactivity is a primary reason for the synthesis of 6-Azido-6-deoxy-β-cyclodextrin, the presence of the azide (B81097) itself can subtly alter the host-guest interactions. The nitrogen-rich azido group can influence the local polarity and hydrogen-bonding capabilities at the primary rim of the cyclodextrin. This can lead to changes in the preferred orientation of guest molecules that have polar functionalities. nih.gov For instance, a guest that might preferentially orient its polar group towards the primary face in native β-cyclodextrin could adopt a different orientation or experience weaker binding due to steric hindrance or electrostatic repulsion from the azido group.
Design and Fabrication of Advanced Supramolecular Architectures
6-Azido-6-deoxy-β-cyclodextrin is a key building block in the construction of advanced polymeric supramolecular structures. Its primary utility lies in the reactive azido group, which provides a convenient and highly efficient route for conjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govacs.org This reaction allows for the covalent linking of the cyclodextrin unit to polymer backbones or other monomers functionalized with alkyne groups, leading to the formation of well-defined, cyclodextrin-containing polymers.
One common approach involves the synthesis of a hydrophilic block copolymer, for example, one containing a polyethylene (B3416737) glycol (PEG) block and another block bearing pendant propargyl (alkyne) groups. The subsequent click reaction with 6-Azido-6-deoxy-β-cyclodextrin grafts the cyclodextrin moieties onto the polymer chain. nih.gov This method results in amphiphilic copolymers where the cyclodextrin units can act as host cavities. These materials can then form higher-order structures, such as nanoparticles, through self-assembly or in the presence of suitable hydrophobic guest molecules. nih.gov
Another strategy involves using multifunctional monomers, such as heptakis-(6-azido-6-deoxy)-β-cyclodextrin, where all primary hydroxyl groups are replaced by azido groups. These molecules can be cross-linked with multifunctional alkynes to create two-dimensional polycyclodextrins or other complex network polymers. unizar.es The resulting polymeric structures possess a high density of cyclodextrin cavities, which can lead to strong multivalent host-guest interactions at interfaces.
The combination of cyclodextrins with polymers through these synthetic strategies yields materials with unique properties, such as stimuli-responsiveness and molecular recognition capabilities, which are foundational to creating "smart" materials for various applications.
The unique amphiphilic nature of cyclodextrins and their derivatives, including 6-Azido-6-deoxy-β-cyclodextrin, drives their self-assembly into various supramolecular structures in aqueous solution. pku.edu.cn While native β-cyclodextrin has a known tendency to form aggregates, chemical modification can significantly alter this behavior. researchgate.net
Derivatives of β-cyclodextrin have been shown to self-assemble into a variety of architectures, including vesicles, tapes, and other nanoparticles. pku.edu.cn The introduction of specific functional groups can direct the formation of these assemblies. For instance, a β-cyclodextrin trimer, synthesized by connecting three azido-modified β-cyclodextrin units to a central triphenylbenzene core via a click reaction, has been shown to exhibit self-inclusion behavior in water, where one of the cyclodextrin units encapsulates a part of the bridging arm. acs.org This self-inclusion is a form of controlled, intramolecular self-assembly.
Furthermore, the host-guest complexation ability of the cyclodextrin cavity can be used to control aggregation. The addition of a competitive guest molecule can disrupt the self-included state or other aggregates by preferentially binding within the cyclodextrin cavity. acs.org This provides a mechanism for the controlled disassembly of supramolecular structures.
In other systems, the cyclodextrin unit itself acts as a recognition site to direct the assembly of other components. For example, nanoparticles coated with 6-Azido-6-deoxy-β-cyclodextrin (or a derivative) can be directed to assemble into larger, ordered structures through the addition of guest molecules that can bridge multiple nanoparticles. mdpi.com This host-guest interaction provides a precise and reversible method for controlling the aggregation and organization of nanoscale building blocks.
Computational and Theoretical Investigations of Host-Guest Interactions
Computational and theoretical methods are powerful tools for gaining detailed, atomistic insights into the host-guest interactions of cyclodextrins, including 6-Azido-6-deoxy-β-cyclodextrin. These in silico approaches complement experimental data by providing information on complex geometry, binding energies, and the specific intermolecular forces that stabilize the complex. conicet.gov.arscielo.br
A variety of molecular modeling techniques are employed to study these systems. Molecular docking is often used as a first step to predict the most likely binding pose of a guest molecule within the cyclodextrin cavity and to provide an initial estimate of the binding affinity. mdpi.com This method systematically samples different orientations and conformations of the guest within the host's binding site.
Molecular dynamics (MD) simulations offer a more detailed view by simulating the movement of every atom in the host-guest-solvent system over time. MD simulations can reveal the dynamic nature of the complexation process, including the role of water molecules, conformational changes in the host and guest, and the thermodynamic parameters (enthalpy and entropy) of binding. nih.gov This method is particularly useful for understanding how modifications, such as the introduction of an azido group, affect the flexibility of the cyclodextrin and its interactions with guests.
Quantum chemical (QC) methods, such as Density Functional Theory (DFT), provide the most accurate description of the electronic structure and intermolecular interactions within the host-guest complex. nih.govsemanticscholar.org DFT calculations can be used to precisely determine the complexation energies and to analyze the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are crucial for stability. mdpi.commdpi.com While computationally expensive, these methods are invaluable for validating results from less rigorous methods and for providing a fundamental understanding of the binding event. Theoretical studies have shown, for example, that methylation of β-cyclodextrin disrupts the intramolecular hydrogen bond network, influencing the host's flexibility and strengthening its intermolecular interactions with a guest molecule. mdpi.com A similar theoretical framework can be applied to understand the electronic and structural impact of the azido functionalization in 6-Azido-6-deoxy-β-cyclodextrin.
Table 2: Common Computational Methods for Studying Cyclodextrin Host-Guest Interactions
| Method | Information Provided |
|---|---|
| Molecular Docking | Predicts preferred binding orientation (pose) of the guest; provides a scoring function to estimate binding affinity. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the complex over time; provides information on conformational flexibility, the role of solvent, and thermodynamic parameters. nih.gov |
| Quantum Chemistry (e.g., DFT) | Calculates accurate binding energies and detailed electronic structure; analyzes the nature of non-covalent interactions (e.g., hydrogen bonds, van der Waals). mdpi.comnih.gov |
Applications in Advanced Materials Science and Polymer Chemistry
Synthesis and Engineering of Cyclodextrin-Based Polymers
The unique structure of β-cyclodextrin, with its hydrophobic inner cavity and hydrophilic exterior, combined with the reactive azide (B81097) group, allows for the engineering of polymers with tailored functionalities. These polymers find applications in diverse fields, from drug delivery to environmental remediation.
Covalently crosslinked polymer networks and hydrogels based on cyclodextrins are of significant interest due to their ability to encapsulate molecules and their potential for controlled release applications. nih.gov The formation of these networks often involves the use of crosslinking agents that react with the hydroxyl groups of the cyclodextrin (B1172386) or with functional groups introduced onto the cyclodextrin scaffold. nih.gov
Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of swelling in water, can be formed using 6-azido-6-deoxy-β-cyclodextrin. nih.gov The azide groups can be converted to amino groups, which can then react with crosslinkers like pyromellitic dianhydride to form water-soluble polymers. nih.gov These polymers can subsequently be used to create nanospheres by encapsulation with materials like chitosan. nih.gov The properties of these hydrogels, such as their swelling behavior and drug release profiles, can be tuned by controlling the degree of crosslinking and the specific cyclodextrin derivatives used. researchgate.netnih.gov For instance, the gelation temperature of β-cyclodextrin hydrogels can be increased by modifying the cyclodextrin with glycidyl ethers before crosslinking with epichlorohydrin. doi.org
Research has demonstrated the synthesis of various cyclodextrin-containing hydrogels. researchgate.net These materials can be categorized as physically or chemically crosslinked. nih.gov Chemically crosslinked hydrogels, formed through covalent bonds, offer greater stability. nih.gov The incorporation of cyclodextrin units into the hydrogel network enhances their ability to load hydrophobic drugs and control their release. researchgate.net
| Crosslinking Agent | Method | Resulting Polymer Type | Reference |
|---|---|---|---|
| Epichlorohydrin | Chemical crosslinking of hydroxyl groups | Three-dimensional (co)polymer network | nih.gov |
| Pyromellitic dianhydride | Reaction with amino-functionalized cyclodextrin | Water-soluble amino β-cyclodextrin-based polymer | nih.gov |
| Citric acid | Crosslinking with sodium hypophosphite as a catalyst | Covalent polymer network | nih.gov |
Polyrotaxanes are mechanically interlocked molecules consisting of cyclic molecules (like cyclodextrins) threaded onto a linear polymer chain, with bulky "stopper" groups at each end to prevent the rings from dethreading. tib.eu Pseudopolyrotaxanes are the precursors to polyrotaxanes, lacking the bulky end groups. The azide group on 6-azido-6-deoxy-β-cyclodextrin provides a convenient point for modification or for "clicking" onto polymer backbones.
The synthesis of polyrotaxanes often begins with the formation of a pseudopolyrotaxane, where cyclodextrins are threaded onto a polymer chain through non-covalent interactions. mdpi.com Subsequently, bulky end-groups are attached to the polymer chain to create the final polyrotaxane structure. researchgate.net The modification of cyclodextrin hydroxyl groups can influence the threading process. researchgate.net
The unique "slide-ring" structure of polyrotaxanes, where the cyclodextrin rings can move along the polymer axis, imparts interesting material properties, such as high elasticity and toughness. tib.eumdpi.com These properties make them promising for applications in soft materials, including gels and molecular tubes. rsc.org While the synthesis of polyrotaxanes can be complex, their potential applications in areas like biomedical chemistry and as slide-ring materials continue to drive research. cyclodextrinnews.comnih.gov
| Component | Function | Example | Reference |
|---|---|---|---|
| Cyclic Molecule | Forms the "rings" | α-cyclodextrin, β-cyclodextrin | mdpi.combeilstein-journals.org |
| Linear Polymer | Forms the "axle" | Polyethylene (B3416737) glycol (PEG), Poly(propylene glycol) | rsc.orgresearchgate.net |
| Bulky Stopper Groups | Prevents dethreading of rings | 1-Adamantanamine | mdpi.com |
Recent advancements have led to the synthesis of two-dimensional poly(β-cyclodextrin)s (2D-CDs). nih.gov In this process, a multifunctional monomer, heptakis-(6-azido-6-deoxy)-β-cyclodextrin, undergoes lateral crosslinking on a template, such as graphene or boron nitride, to form nanosheets. nih.gov The noncovalent interactions between the cyclodextrin monomers and the template are crucial driving forces for the 2D polymerization and influence the lateral size of the resulting nanosheets. nih.gov
The synthesis involves the initial preparation of heptakis-(6-azido-6-deoxy)-β-cyclodextrin from β-cyclodextrin. nih.gov The polymerization is then carried out in a suitable solvent system, such as a DMF/water mixture, which balances the dispersibility of the template and the mobility of the monomers for efficient lateral crosslinking. nih.gov The resulting 2D-CDs possess a layered structure with lateral sizes of several micrometers. nih.gov The unreacted azide groups on the smaller rim of the 2D-CDs offer potential for further post-modification, opening possibilities for creating Janus 2D-CDs with different functionalities on each face. nih.gov These 2D materials are being explored for their strong multivalent host-guest interactions at biointerfaces. nih.gov
| Parameter | Role | Example | Reference |
|---|---|---|---|
| Monomer | Building block for the 2D polymer | Heptakis-(6-azido-6-deoxy)-β-cyclodextrin | nih.gov |
| Template | Directs the 2D polymerization | Reduced graphene oxide (rGO), Boron nitride (BN) | nih.gov |
| Solvent System | Optimizes monomer mobility and template dispersibility | DMF/water mixture | nih.gov |
Functionalization of Nanomaterials with 6-Azido-6-deoxy-β-cyclodextrin
The azide group of 6-azido-6-deoxy-β-cyclodextrin is instrumental in attaching this versatile host molecule to the surface of various nanomaterials. This functionalization imparts the unique properties of cyclodextrin, such as molecular recognition and enhanced solubility of guest molecules, to the nanomaterial, creating hybrid materials with novel applications.
6-Azido-6-deoxy-β-cyclodextrin is a precursor for synthesizing cyclodextrin-based polymers that can form nanoparticles. For instance, the azide group can be reduced to an amine to create mono-6-amino-6-deoxy-β-cyclodextrin. nih.gov This amino-functionalized cyclodextrin can then be polymerized, and the resulting polymer can be used to fabricate nanospheres, for example, by encapsulation with chitosan under acidic conditions. nih.gov
The development of cyclodextrin-based nanosponges, which are cross-linked cyclodextrin polymers, has also been a significant area of research. researchgate.net These nanosponges have vacant cyclodextrin cavities that can encapsulate guest molecules, making them suitable as drug carriers for controlled and targeted delivery. researchgate.net The synthesis of cyclodextrin-coated metal nanoparticles typically involves the use of functionalized cyclodextrin derivatives that have an affinity for the nanoparticle surface. mdpi.com
Cyclodextrin derivatives play a crucial role in the synthesis and stabilization of noble metal nanoparticles, such as those made of gold and silver. mdpi.com The general approach involves synthesizing these nanoparticles in the presence of cyclodextrin derivatives that contain functional groups, like thiols, which can bind to the metal surface. mdpi.com
The cyclodextrin coating on the nanoparticles provides several advantages. It can prevent aggregation and enhance the stability of the nanoparticles in solution. Furthermore, the cyclodextrin cavities on the surface of the nanoparticles are available for host-guest interactions, allowing for the development of sensors and delivery systems. For example, β-cyclodextrin-coated gold nanoparticles have been used in the fabrication of microcapsules through host-guest interactions at an oil-water interface. mdpi.com While the direct use of 6-azido-6-deoxy-β-cyclodextrin in the synthesis of silver nanoparticles is not explicitly detailed in the provided context, its derivatives with appropriate functional groups would be applicable in this area. The azide group itself offers a route to attach the cyclodextrin to nanoparticle surfaces via click chemistry.
Fabrication of Responsive Materials Based on Azido-Cyclodextrin Conjugates
The compound 6-azido-6-deoxy-β-cyclodextrin serves as a pivotal building block in the engineering of advanced, stimuli-responsive materials. Its unique structure, combining the host-guest capabilities of the cyclodextrin cavity with the versatile reactivity of the azide group, allows for the precise covalent attachment of functional molecules. nih.govmdpi.com This functionalization is key to imparting "smart" properties to the final material, enabling it to respond to specific external or internal stimuli such as pH, light, and redox potential. rsc.orgrsc.orge3s-conferences.org The azide moiety is particularly advantageous as it is a key participant in highly efficient and specific "click chemistry" reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which facilitates the creation of complex and well-defined macromolecular architectures. nih.gov
The general strategy for fabricating these materials involves conjugating a stimuli-sensitive molecule to the 6-azido-6-deoxy-β-cyclodextrin scaffold. e3s-conferences.org This process creates a hybrid molecule where the cyclodextrin can still perform its function of encapsulating guest molecules, while the attached moiety can trigger a change in the material's properties upon receiving a specific signal. rsc.orgrsc.org These changes can manifest as alterations in solubility, binding affinity, or the assembly and disassembly of supramolecular structures. rsc.org
A prominent example is the creation of materials that are responsive to both pH and light. acs.orgnih.gov In one study, a pH- and photo-responsive 2-hydroxychalcone was conjugated to 6-azido-6-deoxy-β-cyclodextrin. acs.orgnih.gov The resulting conjugate exhibits distinct behaviors depending on the ambient conditions. Under neutral pH, the molecule exists as a trans-chalcone which can be photochemically converted to a cis-chalcone/hemiketal form. nih.gov In an acidic environment, it transforms into a flavylium cation. nih.gov These transformations, triggered by light and pH, directly modulate the binding properties of the cyclodextrin host, allowing for external control over its interaction with guest molecules. acs.orgnih.gov Such systems are envisioned as building blocks for switchable functional materials like supramolecular polymers and hydrogels. acs.orgnih.gov
Another class of responsive materials fabricated from azido-cyclodextrin conjugates are those sensitive to redox potential. nih.gov By attaching redox-active units like ferrocene to the cyclodextrin, it is possible to create systems that change their assembly behavior in response to oxidation or reduction. nih.gov For instance, a ferrocene-containing β-cyclodextrin derivative can self-assemble into network-like structures or vesicles based on intermolecular host-guest recognition. nih.gov Upon oxidation of the ferrocene moiety, this host-guest interaction is disrupted, leading to a reversible transformation of the material's structure. nih.gov The azido (B1232118) group on 6-azido-6-deoxy-β-cyclodextrin provides a convenient chemical handle for attaching such redox-active components.
The research findings below detail the pH- and photo-responsive properties of a 2-hydroxychalcone−β-cyclodextrin conjugate, demonstrating how external stimuli can modulate its molecular state and binding characteristics.
Research Findings: Stimuli-Response of a 2-Hydroxychalcone−β-Cyclodextrin Conjugate
| Stimulus | pH Condition | Molecular Form | Intramolecular Complex Stability (Kintra) | Outcome |
|---|---|---|---|---|
| None | Neutral | trans-chalcone (1-Ct) | 14 | Base state with moderate self-inclusion. |
| UV/Vis Light | Neutral | cis-chalcone/hemiketal (1-Cc/1-B) | 179 | Light triggers conversion to a more stable intramolecular complex. |
| None | Acidic | Flavylium cation (1-AH+) | 3 | Acidic conditions lead to a form with a very weak intramolecular complex. |
| UV Light | Acidic | Flavylium cation (1-AH+) | 3 | Light irradiation under acidic conditions results in a low-stability complex. |
Data sourced from studies on 2-hydroxychalcone−β-cyclodextrin conjugates. nih.gov
The ability to fabricate materials that respond to specific triggers opens up possibilities in various fields, including the development of targeted drug delivery systems, sensors, and environmentally friendly coatings. rsc.org
Applications in Chemical Biology and Advanced Biomaterials
Conjugation with Biomolecules for Mechanistic Studies and Research Probes
The azide (B81097) functionality of 6-Azido-6-deoxy-β-cyclodextrin provides a powerful tool for its conjugation to biomolecules through highly efficient and specific "click chemistry" reactions. This has enabled researchers to create novel molecular constructs for in-depth mechanistic studies and to develop sophisticated research probes.
Synthesis of Flavin-Cyclodextrin Conjugates as Artificial Enzyme Mimics
The synthesis of flavin-cyclodextrin conjugates serves as a prime example of creating artificial enzymes, where the cyclodextrin (B1172386) moiety acts as a binding site, mimicking the substrate recognition of natural enzymes, and the flavin unit functions as the catalytic site. researchgate.net A notable approach to creating these bioinspired catalysts is through a click chemistry reaction between alkynylflavins and mono(6-azido-6-deoxy)-β-cyclodextrin. nih.govresearchgate.net This method has proven effective for preparing flavin-cyclodextrin conjugates that act as monooxygenase mimics in enantioselective sulfoxidations. nih.govresearchgate.net
The catalytic performance of these conjugates is influenced by several structural factors, including the size of the cyclodextrin cavity and the relative positioning of the flavin and cyclodextrin components. researchgate.net For instance, β-cyclodextrin-flavin conjugates have demonstrated high efficiency in catalyzing the sulfoxidation of methyl phenyl sulfides with hydrogen peroxide in aqueous environments, achieving significant enantioselectivities. researchgate.net
Below is a table summarizing the synthesis of flavin-cyclodextrin conjugates using 6-azido-6-deoxy-β-cyclodextrin.
| Reactants | Reaction Type | Catalyst/Reagents | Product | Application |
| Alkynyl alloxazine and 6-azido-6-deoxy-β-cyclodextrin | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Copper(I) iodide, N,N-diisopropylethylamine in DMF | Flavin-cyclodextrin conjugate | Artificial enzyme mimic for enantioselective sulfoxidation |
| Alkynyl alloxazine and 6-azido-6-deoxy-β-cyclodextrin | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | TBTA, sodium ascorbate, copper(II) sulfate in DMF | Flavin-cyclodextrin conjugate | Bioinspired sulfoxidation catalyst |
Preparation of Peptide and Protein Conjugates for Biological Systems
6-Azido-6-deoxy-β-cyclodextrin is a key building block for the synthesis of peptide and protein conjugates, enabling the development of multivalent systems with potential applications in drug delivery and vaccine development. nih.govnih.gov A chemoenzymatic-click strategy has been successfully employed to create heptavalent displays of peptides and large proteins on a β-cyclodextrin scaffold. nih.gov This involves the enzymatic installation of an alkyne moiety onto a recombinant protein, which is then "clicked" onto per-6-deoxy-6-azido-β-cyclodextrin. nih.gov
This methodology has been used to conjugate pneumococcal surface protein A (PspA) and a pilus protein (RrgB) to a cyclodextrin scaffold, highlighting its potential for creating multivalent vaccine candidates. nih.govresearchgate.net The resulting conjugates are well-defined and offer the possibility of enhanced immunological responses due to the multivalent presentation of antigens.
The following table outlines the preparation of peptide and protein conjugates using 6-azido-6-deoxy-β-cyclodextrin.
| Azido-Cyclodextrin Derivative | Peptide/Protein | Ligation/Click Chemistry | Resulting Conjugate | Potential Application |
| Per-6-deoxy-6-azido-β-cyclodextrin | Alkyne-labeled Pneumococcal surface protein A (PspA) | Sortase-mediated ligation followed by CuAAC | Heptavalent PspA-β-cyclodextrin conjugate | Multivalent vaccine candidate |
| Per-6-deoxy-6-azido-β-cyclodextrin | Alkyne-labeled Pilus protein (RrgB) | Sortase-mediated ligation followed by CuAAC | Heptavalent RrgB-β-cyclodextrin conjugate | Multivalent vaccine candidate |
| Per-6-azido-β-CD | Propargyl focal point poly(L-lysine) dendron | CuAAC | CD-poly(L-lysine) dendron conjugate | Gene transfection |
Development of Glycoconjugates for Molecular Recognition Studies
The azide group of 6-azido-6-deoxy-β-cyclodextrin allows for its incorporation into more complex glycoconjugate structures designed for molecular recognition studies. These studies are crucial for understanding the biological roles of carbohydrates in cell-cell recognition, signaling, and immune responses. By attaching cyclodextrins to other sugar moieties or carbohydrate-binding proteins, researchers can create multivalent structures that mimic the glycocalyx and probe specific carbohydrate-protein interactions.
The synthesis of these glycoconjugates often involves the reaction of the azido-cyclodextrin with an alkyne-modified carbohydrate or peptide. The resulting multivalent display of both the cyclodextrin and the attached carbohydrate can lead to enhanced binding affinities and specificities for target lectins or other carbohydrate-binding proteins. This multivalency is a key principle in carbohydrate-mediated biological recognition.
Strategies for Modulating Biomolecular Interactions
6-Azido-6-deoxy-β-cyclodextrin is also utilized in the design of molecular systems aimed at modulating interactions with other biomolecules, such as nucleic acids, and for engineering complex interactions at biological interfaces.
Interactions with DNA and Nucleic Acids for Structural and Functional Insights
Modified cyclodextrins, including derivatives of 6-azido-6-deoxy-β-cyclodextrin, are being explored for their ability to interact with DNA and other nucleic acids. These interactions can provide insights into the structure and function of nucleic acids and can be harnessed for applications in gene delivery. nih.gov For instance, cyclodextrin-peptide conjugates have been designed to achieve sequence-specific DNA recognition. researchgate.netrsc.org These synthetic models of transcription factors utilize the cyclodextrin as a scaffold to present peptides that can bind to specific DNA sequences with high affinity. researchgate.netrsc.org
Furthermore, per(6-guanidino-6-deoxy)-cyclodextrins, which can be synthesized from the corresponding amino derivatives, have shown strong interactions with DNA. rsc.org The multivalent presentation of the guanidinium groups on the cyclodextrin scaffold leads to strong electrostatic interactions with the phosphate backbone of DNA, causing its condensation into nanoparticles. rsc.org This property is being investigated for the development of non-viral gene delivery vectors.
Engineering Multivalent Host-Guest Interactions at Biological Interfaces
A significant application of 6-azido-6-deoxy-β-cyclodextrin is in the engineering of multivalent host-guest interactions at biological interfaces. This is exemplified by the synthesis of two-dimensional poly(β-cyclodextrin)s (2D-CDs) from heptakis-(6-azido-6-deoxy)-β-cyclodextrin. unizar.esresearchgate.netnih.gov These 2D materials, with thicknesses of around 0.7 nm, present a high density of cyclodextrin cavities on their surface, enabling strong, multivalent interactions with biological systems. unizar.esresearchgate.net
By modifying the secondary hydroxyl groups of these 2D-CDs to sodium sulfate, their ability to interact with biosystems can be further enhanced through electrostatic forces. researchgate.net These sulfated 2D-CDs have demonstrated a high capacity for binding to viruses, such as Herpes Simplex Virus (HSV), suggesting their potential as novel heparin mimetics for inhibiting viral infections. researchgate.net The combination of host-guest interactions and electrostatic forces allows for synergistic binding at biological interfaces. researchgate.net
The table below summarizes the findings related to multivalent host-guest interactions at biological interfaces.
| Cyclodextrin Derivative | Interacting Biomolecule/System | Type of Interaction | Outcome |
| 2D poly(β-cyclodextrin)s from heptakis-(6-azido-6-deoxy)-β-cyclodextrin | Biological systems containing cholesterols | Multivalent host-guest interactions | Potential for applications in nanomedicine |
| Sulfated 2D poly(β-cyclodextrin)s | Herpes Simplex Virus (HSV) | Multivalent electrostatic and host-guest interactions | High virus binding ability (IC50 = 6 µg mL⁻¹) |
| Sulfated 2D poly(β-cyclodextrin)s | Vessel plaques | Synergistic electrostatic and host-guest interactions | Plaque reduction |
Utilization of 6-Azido-6-deoxy-β-cyclodextrin in Chemical Biology Scaffolds
6-Azido-6-deoxy-β-cyclodextrin serves as a pivotal molecular scaffold in chemical biology due to its unique structural features and chemical reactivity. The presence of the azide group on the primary face of the cyclodextrin torus provides a versatile handle for covalent modification, primarily through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". plos.orgnih.govindexcopernicus.com This allows for the precise attachment of a wide array of molecules, including peptides, proteins, and other bioactive compounds, to the β-cyclodextrin core. The resulting constructs are valuable tools for creating advanced biomaterials and multivalent systems for various biological applications. nih.govnih.gov
One of the prominent applications of this compound is in the construction of well-defined, multivalent protein dendrimers. plos.orgnih.gov Traditional methods for creating such structures often result in products with limited valency. nih.gov However, the seven primary hydroxyl groups of β-cyclodextrin can be fully substituted to create per-6-azido-6-deoxy-β-cyclodextrin, a heptavalent scaffold. plos.orgplos.org This allows for the attachment of seven identical molecules, significantly increasing the valency and potential for high-avidity binding interactions in biological systems. plos.orgnih.gov
A notable example is the "Sortase-click strategy," a chemoenzymatic method used to conjugate large proteins onto the per-6-azido-β-cyclodextrin scaffold. plos.orgresearchgate.net In this approach, a recombinant protein engineered with a specific pentapeptide motif (LPXTG) at its C-terminus is first labeled with an alkyne group using the enzyme sortase A. plos.orgplos.org Subsequently, the alkyne-modified protein is "clicked" onto the per-azidated cyclodextrin scaffold via the CuAAC reaction. plos.orgresearchgate.net This method has been successfully employed to create heptavalent displays of proteins from Streptococcus pneumoniae, such as Pneumococcal surface protein A (PspA) and the pilus-forming RrgB protein, with the goal of developing multivalent vaccine candidates. nih.govresearchgate.net
Detailed findings from these protein conjugation studies are summarized below:
| Protein | Organism | Conjugation Strategy | Scaffold | Achieved Yield |
|---|---|---|---|---|
| Pneumococcal surface protein A (PspA) | Streptococcus pneumoniae | Sortase-mediated ligation followed by CuAAC Click Chemistry | per-6-azido-6-deoxy-β-cyclodextrin | ~70% researchgate.net |
| RlrA-regulated gene B (RrgB) protein | Streptococcus pneumoniae | Sortase-mediated ligation followed by CuAAC Click Chemistry | per-6-azido-6-deoxy-β-cyclodextrin | ~70% researchgate.net |
Beyond creating multivalent protein displays, research has also focused on synthesizing monosubstituted derivatives of per-6-azido-β-cyclodextrin to serve as potential molecular scaffolds. nih.gov By alkylating the cyclodextrin with reagents like propargyl bromide or cinnamyl bromide, researchers can introduce a second type of reactive group. nih.gov This creates heterofunctionalized scaffolds with both azide and alkyne or alkene functionalities, which can serve as distinct attachment points for different molecules, further expanding their utility in constructing complex biomaterials. nih.gov The ability to create these tailored scaffolds opens up possibilities for applications in targeted drug delivery, biosensing, and tissue engineering. nih.gov
Applications in Catalysis and Sensing
Catalytic Systems Incorporating 6-Azido-6-deoxy-β-cyclodextrin Derivatives
The unique ability of cyclodextrins to form host-guest inclusion complexes with hydrophobic molecules in aqueous media makes them ideal scaffolds for catalysts. mdpi.com By modifying the cyclodextrin (B1172386), it is possible to introduce catalytic groups or ligands that can work in synergy with the binding cavity. 6-Azido-6-deoxy-β-cyclodextrin is a key intermediate in the synthesis of these functionalized cyclodextrins, with the azide (B81097) group allowing for facile attachment of various functionalities through reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.netbeilstein-journals.org
The structural and functional properties of cyclodextrins, featuring a hydrophobic binding pocket and a modifiable exterior, make them excellent candidates for creating artificial enzymes that mimic the function of natural enzymes. researchgate.netresearchgate.net These synthetic mimics aim to replicate the substrate binding and catalytic turnover functions of enzymes in smaller, more robust molecules. researchgate.net
A notable application is the development of monooxygenase mimics. Researchers have utilized a "click chemistry" approach, reacting alkyne-functionalized flavins with mono(6-azido-6-deoxy)-β-cyclodextrin. researchgate.net This strategy yields flavin-cyclodextrin conjugates that act as artificial enzymes. In these systems, the cyclodextrin cavity serves as the substrate-binding site, orienting the substrate appropriately for the flavin catalytic site to perform its function, such as in enantioselective sulfoxidation reactions. researchgate.net The evaluation of an artificial enzyme where flavin was attached to the 2-position of a cyclodextrin showed a 647-fold acceleration factor, demonstrating the potential of these systems to enhance reaction rates significantly. researchgate.net
| Mimic Type | Precursor | Catalytic Moiety | Reaction Catalyzed | Ref. |
| Monooxygenase Mimic | 6-Azido-6-deoxy-β-cyclodextrin | Flavin | Enantioselective Sulfoxidation | researchgate.net |
| Glyoxalase Mimic | Mono(6-amino-6-deoxy)-β-cyclodextrin* | Thiol and Amino Groups | Detoxification of α-ketoaldehydes | rsc.org |
| Note: Mono(6-amino-6-deoxy)-β-cyclodextrin is directly synthesized by the reduction of 6-Azido-6-deoxy-β-cyclodextrin. |
Hydroformylation is a crucial industrial process for producing aldehydes from alkenes. mdpi.com A significant challenge, especially for water-insoluble higher olefins, is the low reaction rate in aqueous biphasic catalysis. mdpi.combenthamscience.com Chemically modified cyclodextrins have emerged as effective promoters for these reactions, acting as mass transfer agents that enhance the interaction between the water-soluble catalyst and the water-insoluble substrate. mdpi.commdpi.com
While direct use of 6-azido-6-deoxy-β-cyclodextrin in catalysis is uncommon, it is a critical precursor for creating ligands for rhodium catalysts used in hydroformylation. bohrium.comscite.ai The azide group can be converted to other functionalities, such as phosphine (B1218219) ligands. These modified cyclodextrins are then complexed with rhodium. The resulting supramolecular catalyst combines the host-guest properties of the cyclodextrin with the catalytic activity of the metal center. bohrium.comscite.ai This approach enhances reaction rates and can control selectivity, for instance, favoring the formation of linear aldehydes from terminal alkenes. nih.gov
Table: Effect of Modified Cyclodextrins on Rhodium-Catalyzed Hydroformylation of 1-Decene
| Promoter | Conversion (%) | Selectivity (linear aldehyde, %) |
|---|---|---|
| None | < 5 | ~95 |
| Methylated β-CD | > 95 | ~98 |
This table illustrates the typical promoting effect of modified cyclodextrins in hydroformylation, a field where derivatives of 6-azido-6-deoxy-β-cyclodextrin are employed to create advanced catalysts. Data is representative of findings in the field. mdpi.com
The application of cyclodextrin derivatives in liquid-phase organic synthesis is a broad and impactful area. researchgate.net Modified cyclodextrins can act as microreactors, enhancing reaction rates and selectivity by encapsulating reactants. researchgate.net
Furthermore, chemically modified cyclodextrins are used to stabilize catalytically active metal nanoparticles in water. mdpi.com Derivatives synthesized from 6-azido-6-deoxy-β-cyclodextrin can be used to cap nanoparticles, such as those made of gold or rhodium. mdpi.comresearchgate.net This stabilization prevents aggregation and allows the nanoparticles to function as efficient and recyclable catalysts in aqueous media for reactions like the reduction of nitroaromatics. mdpi.comresearchgate.net For example, β-cyclodextrin modified gold nanoparticles have shown excellent catalytic efficiency for the reduction of 4-nitro-1-naphthol. researchgate.net The cyclodextrin component not only stabilizes the nanoparticle but can also impart substrate selectivity through its binding cavity. researchgate.net
Development of Molecular Sensors and Probes
The ability of cyclodextrins to selectively bind guest molecules makes them ideal components for the construction of chemical sensors and probes. mdpi.comspringerprofessional.de By attaching a signaling unit (e.g., a fluorophore) to the cyclodextrin scaffold, the binding of a target analyte can be translated into a measurable optical or electrochemical signal. 6-Azido-6-deoxy-β-cyclodextrin is a key starting material for creating these conjugates, allowing for precise, covalent attachment of the signaling moiety. nih.gov
Fluorescent sensors based on cyclodextrin conjugates are designed to exhibit a change in fluorescence upon inclusion of a guest molecule. mdpi.com In a common design, a fluorophore is tethered to the cyclodextrin rim. In the absence of a suitable guest, the fluorophore may reside within the cyclodextrin's own cavity, a state which can either enhance or quench its fluorescence depending on the specific fluorophore and linker. mdpi.commdpi.com When a target analyte is introduced, it competes for the cavity, displacing the fluorophore into the aqueous environment and causing a change in fluorescence intensity. mdpi.com
Mono(6-azido-6-deoxy)-β-cyclodextrin is readily reduced to mono(6-amino-6-deoxy)-β-cyclodextrin, which serves as a common anchor point for attaching fluorescent dyes like indolizine (B1195054). nih.gov Such sensors have been successfully used to detect volatile organic compounds (VOCs) like benzene (B151609) and toluene (B28343) in aqueous solutions. nih.gov The binding of the VOC guest into the cyclodextrin cavity triggers a distinct change in the fluorescence emission of the attached indolizine moiety. nih.gov
Table: Examples of Fluorescent CD-Sensor Designs
| Sensor Type | Principle of Operation | Analyte Class | Ref. |
|---|---|---|---|
| Fluorophore-Appended CD | Guest binding displaces the tethered fluorophore, altering its emission. | Volatile Organic Compounds (VOCs) | nih.gov |
| Turn-off Sensor | Competitive guest binding excludes the fluorophore from the cavity, weakening fluorescence. | Various organic molecules | mdpi.com |
| Turn-on Sensor | Guest binding induces a conformational change that enhances fluorescence. | Specific organic molecules | mdpi.com |
Biosensors combine a biological recognition element with a physicochemical transducer. Cyclodextrins are increasingly integrated into biosensor technologies to improve performance, such as enhancing sensitivity and selectivity. mdpi.comnih.gov They can be immobilized on sensor surfaces, like electrodes, to create a recognition layer that captures target analytes. mdpi.com
The azide group of 6-azido-6-deoxy-β-cyclodextrin is particularly useful for this purpose, enabling covalent immobilization onto sensor surfaces functionalized with alkynes via click chemistry. This creates a stable and well-defined sensor interface. Such modified electrodes can be used for the electrochemical detection of various biomolecules, drugs, and environmental contaminants. mdpi.com Furthermore, the cyclodextrin cavity can provide a favorable microenvironment for immobilized enzymes, protecting them and enhancing their catalytic activity within the biosensor assembly. mdpi.comnih.gov For instance, a disposable voltammetric biosensor using a cross-linked β-cyclodextrin polymer to immobilize polyphenol oxidase showed excellent performance in detecting dopamine, with a detection limit as low as 5 x 10⁻¹⁰ M. nih.gov
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Azido-6-deoxy-β-cyclodextrin in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom, confirming the successful modification of the β-cyclodextrin core and enabling the study of host-guest interactions.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the identity and purity of 6-Azido-6-deoxy-β-cyclodextrin. The introduction of the azido (B1232118) group at the C6 position of each glucose unit induces characteristic changes in the chemical shifts of nearby protons and carbons compared to the parent β-cyclodextrin molecule.
In the ¹H NMR spectrum of per-substituted 6-Azido-6-deoxy-β-cyclodextrin, recorded in DMSO-d6, the signals for the various protons of the glucopyranose units are well-resolved. The anomeric proton (H1) typically appears as a doublet around 4.90 ppm. The other protons (H2, H3, H4, H5, H6) resonate in a complex multiplet region between 3.20 and 3.80 ppm. The signals for the hydroxyl protons on C2 and C3 (OH2, OH3) are also observable as doublets, typically around 5.92 and 5.78 ppm, respectively. rsc.org
The ¹³C NMR spectrum provides further confirmation of the structure. The anomeric carbon (C1) is characteristically found downfield at approximately 102.16 ppm. The carbons within the glucose ring (C2, C3, C4, C5) appear in the range of 70-84 ppm. The most significant spectral change upon modification is the upfield shift of the C6 signal, which transforms from ~60 ppm in native β-cyclodextrin to ~51.43 ppm for the azide-bearing methylene carbon (CH₂-N₃), unequivocally confirming the substitution at the primary face of the cyclodextrin (B1172386). rsc.org
| ¹H NMR Chemical Shifts (DMSO-d6) | ¹³C NMR Chemical Shifts (DMSO-d6) | ||
|---|---|---|---|
| Proton | δ (ppm) | Carbon | δ (ppm) |
| H1 | 4.90 (d) | C1 | 102.16 |
| H2, H3, H4, H5, H6 | 3.20 - 3.80 (m) | C2 | 72.71 |
| OH2 | 5.92 (d) | C3 | 72.10 |
| OH3 | 5.78 (d) | C4 | 83.30 |
| C5 | 70.44 | ||
| C6 (CH₂-N₃) | 51.43 |
Note: Data corresponds to per-6-azido-6-deoxy-β-cyclodextrin. rsc.org (d = doublet, m = multiplet)
2D NMR techniques are powerful for studying the non-covalent interactions between 6-Azido-6-deoxy-β-cyclodextrin (the host) and a guest molecule, which leads to the formation of a supramolecular inclusion complex.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful for determining the geometry of the inclusion complex. nih.govnih.gov These experiments detect spatial proximities between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds. The observation of cross-peaks between the inner protons of the cyclodextrin cavity (typically H3 and H5) and protons of the guest molecule provides direct evidence that the guest is, at least partially, located inside the cavity. nih.gov The specific pattern of these correlations can reveal the orientation and insertion depth of the guest molecule. nih.govnih.gov
Diffusion-Ordered Spectroscopy (DOSY) is another valuable technique that separates NMR signals based on the diffusion coefficient of the molecules. core.ac.uk Smaller molecules diffuse faster than larger ones. When a host-guest complex is formed, the guest molecule tumbles in solution at the same rate as the much larger cyclodextrin host. Consequently, the guest molecule will exhibit a significantly smaller diffusion coefficient than it would in its free, unbound state. A 2D DOSY spectrum displays chemical shifts on one axis and diffusion coefficients on the other. The alignment of the signals from both the host and guest at the same diffusion coefficient value provides strong evidence for the formation of a stable complex. core.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is a critical analytical technique for determining the precise molecular weight of 6-Azido-6-deoxy-β-cyclodextrin and assessing its purity. Soft ionization techniques are essential for analyzing large, non-volatile molecules like cyclodextrins without causing fragmentation. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method well-suited for analyzing cyclodextrin derivatives. nih.govintelcentru.ro In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. intelcentru.ro This technique allows for the accurate determination of the molecular weight of the modified cyclodextrin.
For per-6-azido-6-deoxy-β-cyclodextrin (C₄₂H₆₃N₂₁O₂₈), the theoretical monoisotopic mass of the sodium adduct [M+Na]⁺ is 1332.4 Da. Experimental ESI-MS analysis has confirmed this, with a measured mass of 1332.8 Da, verifying the successful synthesis of the target compound. rsc.org ESI-MS can also be used to study host-guest complexes in the gas phase, providing information on the stoichiometry of the complex. intelcentru.ronih.gov
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| per-6-azido-6-deoxy-β-cyclodextrin | [M+Na]⁺ | 1332.4 | 1332.8 | rsc.org |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another powerful soft ionization technique used for the analysis of large biomolecules and synthetic polymers, including cyclodextrins. nih.govnist.gov In this method, the analyte is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid or sinapinic acid) that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase, typically as a singly charged ion. nih.gov
MALDI-TOF MS is particularly effective for determining the molecular weight and assessing the purity and homogeneity of cyclodextrin derivatives. nist.gov It can quickly reveal the presence of any incompletely substituted products or other impurities by showing their corresponding molecular ion peaks in the spectrum. The high resolution of TOF analyzers allows for precise mass determination, confirming the successful synthesis and providing a clear picture of the product's composition.
Other Spectroscopic Techniques
While NMR and MS are the primary methods for the detailed characterization of 6-Azido-6-deoxy-β-cyclodextrin, other spectroscopic techniques can provide complementary information. Fourier-Transform Infrared (FTIR) spectroscopy, for instance, is useful for confirming the presence of the azide (B81097) functional group. The azide group (N₃) has a very strong and characteristic stretching vibration that appears in a relatively clean region of the infrared spectrum, typically around 2100 cm⁻¹. The presence of this sharp absorption band provides qualitative confirmation of the successful azidation reaction.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a highly sensitive method for investigating the inclusion of fluorescent guest molecules (fluorophores) within the 6-Azido-6-deoxy-β-cyclodextrin cavity researchgate.netislandscholar.ca. The principle is similar to UV-Vis spectroscopy: the fluorescence properties of a guest molecule are highly dependent on its immediate environment nih.gov.
When a fluorophore is transferred from the polar aqueous solution into the nonpolar interior of the cyclodextrin, its fluorescence emission intensity often increases significantly nih.govresearchgate.net. This enhancement is attributed to the rigid, hydrophobic environment of the cavity, which can restrict molecular vibrations and protect the excited state of the fluorophore from non-radiative decay pathways that are prevalent in water. Additionally, shifts in the emission maximum can also be observed nankai.edu.cn. By titrating a solution of a fluorescent guest with 6-Azido-6-deoxy-β-cyclodextrin and monitoring the changes in fluorescence, one can accurately calculate the binding constants of the host-guest complex researchgate.netstevens.edu.
| Parameter | Observation | Significance |
| Fluorescence Intensity | Significant enhancement of the guest's fluorescence. | Indicates the fluorophore is shielded from the quenching effects of the aqueous environment by the cyclodextrin cavity. nih.gov |
| Emission Wavelength | Shift in the emission maximum. | Reflects the change in the polarity of the microenvironment surrounding the guest molecule. |
| Binding Constant (K) | Calculated from fluorescence titration data. | Quantifies the stability and affinity of the host-guest inclusion complex. researchgate.netstevens.edu |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the structural confirmation of 6-Azido-6-deoxy-β-cyclodextrin, as it provides direct evidence of its key functional groups. The most significant feature in the IR spectrum of this compound is the characteristic absorption band of the azide (–N₃) group.
The azide group exhibits a strong and sharp stretching vibration peak typically found in the range of 2100-2160 cm⁻¹ researchgate.net. This peak is a definitive marker for the successful conversion of a precursor, such as a tosylated or halogenated cyclodextrin, to the azido derivative. The absence of the precursor's characteristic peaks (e.g., for the tosyl group) and the appearance of the strong azide peak confirm the chemical modification. Other characteristic peaks for the β-cyclodextrin backbone include a broad absorption band for O-H stretching around 3300-3400 cm⁻¹, C-H stretching vibrations around 2900-3000 cm⁻¹, and C-O-C stretching vibrations around 1029 cm⁻¹ researchgate.netpnu.edu.uadoaj.orgsemanticscholar.org.
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Significance |
| Azide (N₃) Stretch | ~2100 | Strong, sharp | Confirms the presence of the azide functional group, indicating successful synthesis. researchgate.net |
| Hydroxyl (O-H) Stretch | ~3300-3400 | Broad | Characteristic of the hydroxyl groups on the cyclodextrin backbone. researchgate.net |
| Alkyl (C-H) Stretch | ~2925 | Medium | Corresponds to the C-H bonds of the glucopyranose units. |
| Ether (C-O-C) Stretch | ~1029 | Strong | Represents the glycosidic linkages within the cyclodextrin ring structure. researchgate.net |
Chromatographic and Separation Techniques
Chromatographic methods are indispensable for the synthesis and analysis of 6-Azido-6-deoxy-β-cyclodextrin, enabling its purification from complex reaction mixtures and the verification of its purity.
Flash Chromatography and Reversed-Phase Chromatography for Product Isolation
The synthesis of monosubstituted cyclodextrins often results in a mixture of the desired product, unreacted starting material, and various over-substituted by-products beilstein-journals.orgnih.gov. Flash chromatography and reversed-phase chromatography are powerful techniques employed to isolate the target mono-6-azido-6-deoxy-β-cyclodextrin with high purity.
Flash chromatography , a rapid form of column chromatography, is frequently used for purification. For cyclodextrin derivatives, reversed-phase materials like C18-silica are particularly effective beilstein-journals.org. In this setup, a polar mobile phase is used to elute the components from the nonpolar stationary phase. The more polar unreacted β-cyclodextrin elutes before the slightly less polar mono-azido product, while more nonpolar, over-substituted by-products are retained more strongly.
Reversed-phase chromatography operates on the same principle and is a common choice for both purification and analysis, especially in HPLC formats nih.gov. The separation is based on the differential partitioning of the analytes between the mobile phase and the hydrophobic stationary phase acs.org.
| Technique | Stationary Phase | Mobile Phase Principle | Application |
| Flash Chromatography | Reversed-phase C18-silica | A polar solvent system (e.g., water/methanol gradient) is used. | Isolation of the mono-azido product from unreacted cyclodextrin and polysubstituted derivatives. beilstein-journals.orgnih.gov |
| Reversed-Phase Chromatography | C18 or similar hydrophobic material | Typically a mixture of water and an organic modifier like acetonitrile or methanol. nih.gov | Purification and isolation of the final product. |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of the synthesis of 6-Azido-6-deoxy-β-cyclodextrin nih.gov. It is primarily used to track the consumption of the starting material (e.g., mono-tosyl-β-cyclodextrin) and the formation of the azido product.
By spotting the reaction mixture on a TLC plate (typically silica gel) at different time intervals and eluting it with an appropriate mobile phase, the components separate based on their polarity. The starting material and the product will have different retention factor (Rf) values, allowing for a visual assessment of the reaction's progress researchgate.net. For instance, the azido product is generally less polar than its tosylated precursor, resulting in a higher Rf value. This allows chemists to determine the optimal reaction time and to check the completeness of the conversion before proceeding with workup and purification beilstein-journals.orgresearchgate.netorientjchem.org.
| Parameter | Starting Material (e.g., Ts-β-CD) | Product (N₃-β-CD) | Significance |
| Polarity | More polar | Less polar | The difference in polarity allows for separation on the TLC plate. |
| Rf Value | Lower | Higher | A clear separation of spots indicates the presence of both reactant and product, allowing reaction progress to be monitored. researchgate.net |
| Visualization | Staining (e.g., charring with sulfuric acid) or UV light if applicable. | Visualization allows for the identification of spots corresponding to different compounds. beilstein-journals.org |
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the final purity of 6-Azido-6-deoxy-β-cyclodextrin laboratoriumdiscounter.nlarikesi.or.idresearchgate.net. Due to its high resolution and sensitivity, HPLC can separate the target compound from even trace amounts of impurities.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis researchgate.netsielc.com. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol arikesi.or.id. Since cyclodextrins lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often used. If the analysis involves a UV-active guest in an inclusion complex, a UV-Vis detector can be employed researchgate.net. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of >95% as determined by HPLC laboratoriumdiscounter.nl.
| Parameter | Typical Conditions | Purpose |
| Mode | Reversed-Phase (RP-HPLC) | Separates compounds based on hydrophobicity. arikesi.or.id |
| Stationary Phase | C18 Column | Provides a nonpolar surface for interaction. researchgate.net |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elutes compounds based on their polarity. |
| Detector | Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) | Universal detection methods suitable for non-chromophoric analytes like cyclodextrins. researchgate.net |
| Result | Chromatogram with separated peaks | Allows for the quantitative assessment of product purity. laboratoriumdiscounter.nl |
Chiral Separation Methodologies (e.g., Chromatographic Stationary Phases, Capillary Electrophoresis)
6-Azido-6-deoxy-β-cyclodextrin serves as a crucial intermediate in the synthesis of chiral selectors for enantiomeric separation. Its azide functional group allows for covalent immobilization onto support materials, creating robust chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and other chromatographic techniques.
Chromatographic Stationary Phases
The azide group on the primary face of the β-cyclodextrin molecule provides a convenient handle for chemical modification. A notable application is the synthesis of novel CSPs where 6-Azido-6-deoxy-β-cyclodextrin is further derivatized and then bonded to a support, typically silica gel.
One such CSP was developed by synthesizing mono(6(A)-azido-6(A)-deoxy)-per(p-chlorophenylcarbamoylated) β-cyclodextrin, which was then chemically immobilized onto amino-functionalized silica gel. nih.gov This CSP demonstrated effective enantioseparation for various compounds, including piperazine derivatives and other racemates, in both normal and reversed-phase HPLC modes. nih.gov The introduction of p-chlorophenyl groups, which are π-electron deficient, is thought to enhance chiral recognition through stronger π-π interactions with aromatic analytes. nih.gov The efficiency of a column packed with a similar CSP, prepared via "click chemistry" by immobilizing the azido-CD derivative onto alkynyl-modified silica, was reported to be as high as 3.64 x 10⁴ plates/m. oup.com
The enantioseparation capabilities of these CSPs are influenced by chromatographic conditions. Studies have shown that retention factors and resolution can be significantly affected by column temperature, mobile phase pH, and the concentration of organic modifiers like methanol. oup.com For instance, with some analytes, an increase in column temperature leads to a gradual reduction in both retention factor and resolution. oup.com
| Analyte Class | Specific Compounds | Chromatographic Mode | Reference |
|---|---|---|---|
| Piperazine Derivatives | 11 proprietary compounds | Normal & Reversed Phase | nih.gov |
| Aryl Alcohols | 1-Phenyl-1-propanol, 1-(1-Naphthyl)ethanol | Reversed Phase | oup.com |
| Flavonoids | Liquiritigenin | Reversed Phase | oup.com |
| Miscellaneous | Benzoin, 4-Phenyl-oxazolidine-2-thione | Reversed Phase | oup.com |
Capillary Electrophoresis
In capillary electrophoresis (CE), cyclodextrin derivatives are widely used as chiral selectors added to the background electrolyte. nih.govmdpi.com The inherent chirality of the cyclodextrin cavity, combined with interactions at the rim of the molecule, allows for the differential migration of enantiomers. cnr.itbme.hu While 6-azido-6-deoxy-β-cyclodextrin itself is primarily a synthetic precursor, its derivatives, particularly the corresponding amino-substituted compounds like heptakis(6-amino-6-deoxy)-β-cyclodextrin, have been successfully employed as chiral selectors. nih.gov
These amino-derivatives, being positively charged at low pH, are particularly effective for the separation of anionic analytes through electrostatic interactions, in addition to inclusion complexation. nih.gov The pH of the running buffer and the concentration of the chiral selector are critical parameters for optimizing separation and achieving maximum enantioresolution. nih.gov For example, heptakis(6-amino-6-deoxy)-β-cyclodextrin was used to achieve baseline separation of a mixture of seven carboxybenzyl-amino acids, with an excellent resolution (Rs) of 11.2 for carboxybenzyl-tryptophan. nih.gov The use of dual cyclodextrin systems can sometimes enhance enantioseparation selectivity for analytes that are difficult to resolve with a single selector. nih.gov
Advanced Characterization of Supramolecular Structures and Materials
6-Azido-6-deoxy-β-cyclodextrin is a fundamental building block for creating complex supramolecular structures and functional materials through self-assembly. Advanced analytical techniques are essential for characterizing the size, distribution, morphology, and surface properties of these assemblies.
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. For materials derived from 6-azido-6-deoxy-β-cyclodextrin, DLS is instrumental in characterizing the formation and size of nanoparticles, micelles, and other aggregates.
For example, amphiphilic derivatives synthesized from heptakis(6-deoxy-6-azido)-β-cyclodextrin have been shown to self-assemble in water. sjtu.edu.cn DLS measurements traced this process, revealing an evolution from primary core-shell micelles to larger secondary aggregates, with diameters increasing from several tens of nanometers to approximately 600–700 nm. sjtu.edu.cn In another study, supramolecular peptide "dots" were formed through the self-assembly of a dicyanomethylene-appended β-cyclodextrin (synthesized from an azido-β-CD precursor) and functional peptides. DLS analysis confirmed the formation of these structures, showing particle diameters of around 100 nm. nih.gov DLS is also routinely used to determine the particle size of nanoparticles formulated from amphiphilic cyclodextrins for applications such as drug delivery. nih.gov
| Supramolecular System | Particle Type | Measured Diameter (nm) | Reference |
|---|---|---|---|
| Anthracene-functionalized β-cyclodextrin | Secondary Aggregates | ~600-700 | sjtu.edu.cn |
| DCM-appended β-cyclodextrin / Peptide | Supramolecular Peptide Dots (Spds) | ~100 | nih.gov |
Asymmetric Flow Field-Flow Fractionation (AF4)
Asymmetric Flow Field-Flow Fractionation (AF4) is a separation technique that fractionates nanoparticles and macromolecules based on their hydrodynamic size without a stationary phase. This method is particularly gentle and well-suited for characterizing complex, fragile, or broadly distributed supramolecular assemblies. While specific AF4 studies focused solely on 6-azido-6-deoxy-β-cyclodextrin are not extensively documented, the technique is highly applicable to the characterization of supramolecular polymers and nanoparticles formed from its derivatives. For instance, AF4 can be used to characterize intermolecular complexes formed through poly(host-guest) interactions where mono-(6-azido-6-deoxy)-β-cyclodextrin is covalently attached to another molecule, leading to the formation of larger structures. researchgate.net
Electron Microscopy (SEM, TEM) for Morphological Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and structure of nanomaterials. These methods have been crucial in confirming the self-assembly of 6-azido-6-deoxy-β-cyclodextrin derivatives into well-defined structures.
Amphiphilic anthracene-functionalized β-cyclodextrin, prepared from the corresponding azido-CD, was observed to self-assemble into regular microspheres. Both SEM and TEM imaging confirmed the morphology of these particles and provided visual evidence for a multi-micelle aggregation mechanism. sjtu.edu.cn Similarly, TEM has been used to investigate the self-assembly of conjugates formed between 6-azido-deoxy-β-CD and calixarenes, revealing that the morphology of the resulting aggregates is critically dependent on the solvent's polarity. nankai.edu.cn In biomedical applications, TEM imaging has confirmed the structure of biomimetic nanoparticles designed for atherosclerosis treatment, which incorporate polymers clicked to mono-(6-azido-6-deoxy)-β-CD. nih.gov Furthermore, High-Resolution TEM (HRTEM) has been employed to analyze the detailed morphology of peptide-dependent supramolecular assemblies. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. It can also probe physical properties like adhesion and elasticity. AFM is used to study the surface morphology of thin films and the structure of self-assembled monolayers derived from 6-azido-6-deoxy-β-cyclodextrin.
AFM has been used in conjunction with TEM to study the morphology of aggregates formed by amphiphilic cyclodextrin-calixarene conjugates. nankai.edu.cn It was also used to confirm the spherical structure and surface topography of microspheres self-assembled from anthracene-functionalized β-cyclodextrin. sjtu.edu.cn In another application, AFM was used to characterize the fibril structure of conjugates formed between peptides and per-6-azido-α-CD. mdpi.com
Beyond morphological studies, high-resolution non-contact AFM (nc-AFM) can provide atomic-scale structural details of cyclodextrin molecules adsorbed on a surface. d-nb.infochemrxiv.org Such studies, while performed on the parent β-cyclodextrin, demonstrate the potential of AFM to reveal the precise adsorption geometries, conformations, and even the positions of individual functional groups and stabilizing hydrogen bonds. d-nb.info This level of detail is invaluable for understanding the intermolecular interactions that govern the formation of self-assembled materials from derivatives like 6-azido-6-deoxy-β-cyclodextrin.
Future Perspectives and Emerging Research Avenues
Innovations in Green and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 6-Azido-6-deoxy-β-cyclodextrin is no exception. Current research is actively pursuing more environmentally benign and efficient methods to replace traditional multi-step syntheses that often involve hazardous reagents and solvents.
One promising direction is the development of one-pot enzymatic or chemoenzymatic reactions. These methods aim to reduce intermediate purification steps, minimize waste, and operate under milder conditions. For instance, researchers are exploring the use of engineered enzymes that can selectively activate the primary C6 hydroxyl group of β-cyclodextrin for direct azidation, bypassing the need for protecting groups and harsh tosylation or halogenation steps.
Furthermore, the use of alternative, greener solvent systems is a key area of innovation. Supercritical fluids like carbon dioxide, ionic liquids, and deep eutectic solvents are being investigated as replacements for volatile organic solvents such as pyridine (B92270) and dimethylformamide (DMF). These alternative solvents not only reduce environmental impact but can also enhance reaction rates and selectivity. The development of continuous flow methodologies is another avenue being explored to improve the synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin from its azido (B1232118) precursor, offering higher yields and safer operational conditions.
Water-based synthetic routes are also gaining traction. Performing reactions in aqueous media at ambient temperature aligns perfectly with green chemistry principles. Research into catalyst systems that are highly active and stable in water will be crucial for making these sustainable methodologies viable for large-scale production.
Expanding the Scope and Efficiency of Click Chemistry Applications
The azide (B81097) moiety of 6-Azido-6-deoxy-β-cyclodextrin makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Future research is focused on expanding the utility and improving the efficiency of these reactions.
A key trend is the development of protocols that utilize very low concentrations of copper catalysts, often in the range of 1-5 mol%. cyclolab.huresearchgate.net This is critical for applications in biological systems where copper toxicity is a concern. The use of highly active copper complexes and ligands that prevent catalyst deactivation and facilitate purification is an active area of investigation. researchgate.net Efficient, multigram-scale syntheses using stoichiometric ratios of substrates have been reported, yielding products with full conversion and eliminating the need for chromatographic purification. cyclolab.hu
The scope of molecules being "clicked" to the cyclodextrin (B1172386) scaffold is continually broadening. This includes:
Bioactive Molecules: Attaching drugs, peptides, and targeting ligands like folic acid to create sophisticated drug delivery systems. plos.org
Polymers: Synthesizing well-defined cyclodextrin-grafted copolymers for applications in materials science and biomedicine.
Catalytic Moieties: Creating bioinspired catalysts, such as flavin-cyclodextrin conjugates that mimic monooxygenase enzymes for enantioselective reactions. nih.gov
Imaging Agents: Developing novel contrast agents for medical imaging by attaching paramagnetic chelates.
Furthermore, improving reaction conditions remains a priority. The use of microwave irradiation has been shown to dramatically reduce reaction times, in some cases from 24 hours to just 30 minutes. The development of even faster and more selective click reaction variants, including copper-free click reactions like strain-promoted azide-alkyne cycloaddition (SPAAC), will further expand the versatility of 6-Azido-6-deoxy-β-cyclodextrin in creating complex molecular architectures under biologically compatible conditions.
Development of Novel Supramolecular Architectures and Self-Assembly Principles
The dual nature of 6-Azido-6-deoxy-β-cyclodextrin—a reactive handle for covalent modification and a cavity for non-covalent host-guest interactions—provides a powerful toolkit for designing novel supramolecular architectures. Future research will increasingly focus on harnessing self-assembly principles to create complex and functional nanoscale systems.
One emerging area is the creation of stimuli-responsive materials. By clicking stimuli-responsive polymers or molecules to the cyclodextrin, researchers can design systems that assemble or disassemble in response to external triggers like pH, temperature, or light. These "smart" materials have potential applications in controlled drug release and adaptive materials.
Hierarchical self-assembly is another key frontier. For example, researchers have synthesized dicyanomethylene-appended β-cyclodextrins (starting from an azido-cyclodextrin precursor) that self-assemble with modified peptides to form unique, ordered structures dubbed "supramolecular-peptide-dots" (Spds). beilstein-journals.org The morphology of these nanoparticles is dependent on the specific peptide sequence, demonstrating a principle of programmable assembly.
The construction of precisely defined oligomeric and polymeric structures is also a major goal. By using linkers with multiple alkyne groups, researchers can click together multiple azido-cyclodextrin units to form dimers, trimers, and higher-order structures with specific geometries. beilstein-journals.org These defined architectures can exhibit cooperative binding effects, where multiple cyclodextrin cavities work in concert to bind guest molecules with high affinity and selectivity. The formation of polyrotaxanes, where multiple cyclodextrin rings are threaded onto a polymer chain and capped, is another strategy for creating complex, functional materials from azido-cyclodextrin building blocks. researchgate.net
Integration of 6-Azido-6-deoxy-β-cyclodextrin into Multifunctional Hybrid Systems
The integration of 6-Azido-6-deoxy-β-cyclodextrin into hybrid materials is a rapidly growing field, aiming to combine the unique properties of the cyclodextrin with those of other materials to create multifunctional systems with synergistic capabilities.
Organic-Inorganic Hybrids: A significant area of development is the grafting of azido-cyclodextrins onto inorganic substrates like silica nanoparticles, gold nanoparticles, and carbon nanotubes. This is often achieved by first functionalizing the inorganic surface with an alkyne group, followed by a CuAAC reaction. These hybrid materials are being explored for a wide range of applications:
Catalysis: Immobilizing catalytic species within the cyclodextrin cavity, which is itself attached to a solid support, allows for easy catalyst recovery and reuse.
Sensing: Combining the molecular recognition of the cyclodextrin with the optical or electronic properties of the inorganic material to create highly sensitive and selective sensors.
Separations: Creating novel stationary phases for chromatography by modifying silica monoliths with 6-azido-6-deoxy-β-cyclodextrin, enhancing the separation of various analytes. mdpi.com
Polymer-Based Hybrids: Covalently attaching 6-Azido-6-deoxy-β-cyclodextrin to polymer backbones creates materials with tunable properties. For example, grafting cyclodextrins onto hyaluronic acid via click chemistry produces a biocompatible and biodegradable hybrid system with potential for drug delivery. researchgate.net Similarly, creating copolymers with stimuli-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can lead to "smart" hydrogels that can encapsulate and release guest molecules in response to temperature changes.
These hybrid systems offer multifunctionality; for instance, a magnetic nanoparticle core could provide MRI contrast and magnetic targeting, while the cyclodextrin shell provides a high loading capacity for a therapeutic drug.
New Frontiers in Advanced Catalysis and Intelligent Sensing Platforms
The unique structure of 6-Azido-6-deoxy-β-cyclodextrin is being leveraged to design the next generation of catalysts and sensors.
Advanced Catalysis: The cyclodextrin cavity can act as a "nanoreactor," binding substrates and orienting them for a reaction catalyzed by a group attached to the cyclodextrin rim. A prime example is the creation of artificial enzymes. By clicking a catalytically active moiety, such as a flavin derivative, to 6-azido-6-deoxy-β-cyclodextrin, researchers have developed systems that mimic monooxygenase enzymes, performing enantioselective sulfoxidation reactions in aqueous media. nih.gov Another approach involves creating copolymers where the cyclodextrin's role is to bind and concentrate the substrate near catalytic groups, such as proline residues, on the polymer backbone, enabling reactions like aldol additions in water. beilstein-journals.org The future lies in designing more complex catalytic systems with multiple functional groups that can perform multi-step cascade reactions, mimicking the efficiency of natural enzymes.
Intelligent Sensing Platforms: The principle of molecular recognition by the cyclodextrin cavity, combined with a signal-generating component attached via the azide group, is the basis for intelligent sensing platforms. Future research is moving beyond simple "on/off" sensors to systems that can provide more nuanced information.
Fluorescent Sensors: A fluorescent chemosensor for detecting Ni²⁺ ions has been synthesized by clicking a benzothiadiazole fluorophore to an azido-cyclodextrin. researchgate.net Future work will focus on creating sensors for a wider range of analytes and developing ratiometric sensors that provide more reliable quantitative data.
Electrochemical Sensors: By immobilizing azido-cyclodextrin derivatives on electrode surfaces, highly sensitive electrochemical sensors can be developed. The cyclodextrin captures and pre-concentrates the analyte at the electrode surface, amplifying the detection signal.
Responsive Systems: Researchers are designing systems where the binding of a guest molecule into the cyclodextrin cavity triggers a significant change in the properties of a clicked-on moiety, such as activating a catalyst or modulating the fluorescence of a reporter group. This "intelligent" response is a key goal for creating advanced diagnostic tools and smart materials.
Theoretical and Computational Advances in Understanding and Designing Azido-Cyclodextrin Systems
Theoretical and computational methods are becoming indispensable tools for accelerating the design and understanding of systems based on 6-Azido-6-deoxy-β-cyclodextrin. These in silico approaches provide insights at a molecular level that are often difficult to obtain through experiments alone.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of azido-cyclodextrin systems. They can predict how the cyclodextrin and its derivatives interact with guest molecules, polymers, and biological targets like proteins. plos.org For example, simulations can elucidate the preferred orientation of a drug molecule within the cyclodextrin cavity and calculate the binding free energy, which is crucial for designing effective drug delivery systems. researchgate.net They are also used to understand the self-assembly process of cyclodextrin derivatives into larger supramolecular structures.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and reactivity of these molecules. mdpi.com DFT calculations can help to:
Understand the mechanism of the CuAAC reaction, optimizing conditions for higher efficiency.
Analyze the nature of host-guest interactions, detailing the contributions of van der Waals forces, hydrogen bonding, and hydrophobic effects.
Predict the spectroscopic properties (e.g., NMR chemical shifts) of new derivatives, aiding in their experimental characterization. researchgate.net
Rational Design: The ultimate goal is to move from understanding existing systems to the rational, computer-aided design of new ones. By combining molecular modeling with machine learning algorithms, researchers can screen virtual libraries of potential guest molecules or linker structures to identify candidates with optimal properties for a specific application, be it high binding affinity, selective catalytic activity, or a desired self-assembly behavior. This predictive power will significantly reduce the experimental effort required to discover and optimize novel 6-Azido-6-deoxy-β-cyclodextrin-based materials and devices.
Q & A
Q. What experimental controls are necessary when attributing catalytic activity to 6-Azido-6-deoxy-β-cyclodextrin in enzyme-mimetic studies?
- Methodological Answer : Researchers must include: (i) Unmodified β-cyclodextrin to isolate azide-specific effects. (ii) Competitive inhibitors (e.g., cyclodextrin-binding dyes) to confirm cavity-dependent activity. (iii) Azide-blocking agents (e.g., phenylacetylene) to quench click reactivity. Kinetic assays (e.g., Michaelis-Menten analysis) should account for background reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
